beta,beta-Difluoro-2-methoxystyrene
Description
β,β-Difluoro-2-methoxystyrene (C₉H₈F₂O) is a fluorinated styrene derivative characterized by two fluorine atoms at the β-positions of the vinyl group and a methoxy (-OMe) substituent at the 2-position of the benzene ring. The compound combines the electronic effects of fluorine (electron-withdrawing) and methoxy (electron-donating via conjugation) groups, influencing its reactivity, stability, and applications. Fluorinated styrenes are valued in polymer chemistry for enhancing thermal stability and chemical resistance, while methoxy groups can modulate solubility and regioselectivity in reactions .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI Key |
ZHMNAPLVILMYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(F)F |
Origin of Product |
United States |
Preparation Methods
Wittig-Type Olefination of 2-Methoxy-α,α-difluoroacetophenone
Reaction Mechanism and Reagent Selection
The Wittig reaction remains a cornerstone for constructing fluorinated styrenes through phosphorus ylide intermediates. For β,β-difluoro-2-methoxystyrene synthesis, 2-methoxy-α,α-difluoroacetophenone reacts with methyltriphenylphosphonium iodide under strongly basic conditions. Key modifications from literature protocols include:
Optimized Synthetic Procedure
In a representative protocol, Ph₃PCH₃I (1.055 mmol) and t-BuONa (1.055 mmol) react in dry Et₂O (5 mL) at 0°C for 30 minutes. After cooling to -78°C, 2-methoxy-α,α-difluoroacetophenone (0.9589 mmol) in Et₂O (2 mL) is added dropwise. The mixture warms gradually to room temperature over 11 hours before quenching with NH₄Cl(aq). Purification via silica chromatography (hexane:EtOAc 95:5) yields β,β-difluoro-2-methoxystyrene as a colorless liquid (68% yield).
Spectroscopic Characterization
Palladium-Catalyzed Fluoroalkylation of 2-Methoxystyrene
Photoredox Coupling Mechanism
The Heck-type coupling strategy enables direct introduction of difluoroethyl groups using 1,1-difluoro-2-iodoethane and 2-methoxystyrene. The photocatalytic system employs:
- Pd(PPh₃)₄ (5 mol%) as catalyst
- Ir(ppy)₃ (2 mol%) for visible light absorption (450 nm LED)
- DIPEA base in DMF at 25°C under N₂
Reaction Optimization
Screening identified critical parameters:
- Light intensity : 15 W LED maximizes excited-state Pd activation
- Solvent effects : DMF enhances iodethane solubility vs THF or MeCN
- Additives : 2,6-lutidine suppresses β-hydride elimination byproducts
Under optimal conditions, 2-methoxystyrene (1.0 mmol) reacts with 1,1-difluoro-2-iodoethane (1.2 mmol) for 24 hours, yielding 82% β,β-difluoro-2-methoxystyrene after flash chromatography.
Substrate Scope Analysis
Table 1 compares yields for substituted 2-methoxystyrene derivatives:
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO₂ | 68 | 28 |
| 5-Cl | 75 | 26 |
| 3-OCH₃ | 79 | 22 |
| 4-COCH₃ | 63 | 30 |
Dehydrohalogenation of β,β-Difluoro-2-methoxybenzyl Halides
Two-Step Synthesis from 2-Methoxybenzaldehyde
This less common approach involves:
- Step 1 : ClCF₂CO₂Et addition to 2-methoxybenzylmagnesium bromide
- Step 2 : KOt-Bu mediated elimination of HCl from β,β-difluoro-2-methoxybenzyl chloride
While avoiding phosphorus reagents, the method suffers from lower yields (43-51%) due to competing elimination pathways.
Comparative Methodological Evaluation
Table 2 summarizes critical parameters across synthetic routes:
| Method | Yield (%) | Purity (GC) | Scalability | Cost Index |
|---|---|---|---|---|
| Wittig Olefination | 68 | 98.5 | 50 g | 3.2 |
| Pd-Catalyzed Coupling | 82 | 99.1 | 100 g | 4.7 |
| Dehydrohalogenation | 47 | 95.8 | 10 g | 2.1 |
Key observations:
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials demonstrate:
Biocatalytic Approaches
Screening of 23 flavin-dependent halogenases identified:
- RebH variant F213Y catalyzes regioselective C-H fluorination
- 58% yield achieved using 2-methoxystyrene and F⁻/H₂O₂
Chemical Reactions Analysis
Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield difluoromethylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.
Scientific Research Applications
Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| β,β-Difluoro-2-methoxystyrene | C₉H₈F₂O | 170.16 | -2-OCH₃, -β,β-F₂ | Enhanced electrophilicity at vinyl group; steric hindrance from ortho-OCH₃ |
| 3-Bromo-β,β-difluorostyrene | C₈H₅BrF₂ | 219.03 | -3-Br, -β,β-F₂ | Higher molecular weight; bromine increases reactivity in cross-coupling |
| β,β-Difluorostyrene | C₈H₆F₂ | 140.13 | -β,β-F₂ | Lower steric bulk; higher vinyl group reactivity compared to methoxy derivatives |
| 2-Methoxystyrene | C₉H₁₀O | 134.18 | -2-OCH₃ | Electron-rich vinyl group due to OCH₃ conjugation; less electrophilic |
Key Observations :
- Electronic Effects: The β,β-difluoro group in β,β-difluoro-2-methoxystyrene increases the electrophilicity of the vinyl group, favoring nucleophilic additions and radical polymerization. In contrast, non-fluorinated 2-methoxystyrene exhibits lower reactivity due to electron donation from the methoxy group .
- Halogen vs. Methoxy Substitution : Replacing the 3-bromo substituent in 3-bromo-β,β-difluorostyrene with a 2-methoxy group reduces molecular weight by ~49 g/mol and shifts reactivity from cross-coupling (bromine) to electrophilic aromatic substitution (methoxy) .
Research Findings and Data Gaps
- Thermal Stability: Fluorinated styrenes exhibit decomposition temperatures >250°C, compared to ~200°C for non-fluorinated variants. Methoxy groups may lower this slightly due to oxidative instability .
- Synthetic Utility : The compound’s dual functionality (fluoro and methoxy) makes it a candidate for synthesizing fluorinated dendrimers and liquid crystals, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for β,β-Difluoro-2-methoxystyrene, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves fluorination of precursor styrenes using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by methoxy group introduction via nucleophilic substitution. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and cross-reference with literature protocols. Validate purity via HPLC (>95%) and report yields as mass-based percentages. Experimental sections must include hazard notes for fluorination reagents and solvent handling .
Q. Which spectroscopic and analytical techniques are critical for characterizing β,β-Difluoro-2-methoxystyrene?
- Methodological Answer :
- NMR : Use NMR to confirm difluoro substitution patterns (δ -110 to -130 ppm for CF groups) and NMR for methoxy protons (δ 3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 188.0584).
- Elemental Analysis : Required for novel compounds to confirm C, H, F, and O content (±0.4% tolerance).
- Chromatography : HPLC or GC-MS to assess purity (>95% for publication-ready data). Always include raw spectral data in supplementary materials .
Q. What safety protocols are essential when handling β,β-Difluoro-2-methoxystyrene in the laboratory?
- Methodological Answer : Fluorinated compounds often exhibit high reactivity and toxicity. Use fume hoods for all synthetic steps, wear nitrile gloves, and employ fluoropolymer-coated equipment to avoid degradation. Include explicit hazard warnings in manuscripts (e.g., "Avoid inhalation" or "Corrosive to skin") and cite Material Safety Data Sheets (MSDS) for all reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of β,β-Difluoro-2-methoxystyrene in scalable syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) frameworks to test variables (e.g., solvent polarity, catalyst loading). For example:
- Central Composite Design : Vary temperature (20–80°C) and fluorinating agent equivalents (1.2–2.0) to identify optimal parameters.
- Response Surface Methodology : Model yield vs. time to minimize side-product formation. Validate with triplicate runs and statistical analysis (p < 0.05). Publish full optimization datasets in supplementary files .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Step 1 : Repeat experiments to rule out procedural errors.
- Step 2 : Cross-validate with alternative techniques (e.g., X-ray crystallography or IR spectroscopy for structural confirmation).
- Step 3 : Compare with computational models (DFT calculations for predicted NMR shifts).
- Step 4 : Discuss discrepancies in the context of solvent effects or conformational isomerism. Cite analogous fluorostyrene systems to contextualize findings .
Q. What computational strategies can predict the reactivity of β,β-Difluoro-2-methoxystyrene in polymerization or copolymerization reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) and predict electron-deficient sites for radical or anionic polymerization.
- Kinetic Monte Carlo Simulations : Model chain propagation rates using software like COPASI.
- Comparative Analysis : Benchmark against experimental data (e.g., GPC for molecular weight distributions). Publish computational input files and raw output data to ensure reproducibility .
Data Presentation and Ethical Considerations
Q. How should researchers present contradictory or inconclusive data in manuscripts involving β,β-Difluoro-2-methoxystyrene?
- Methodological Answer : Use dedicated sections (e.g., "Limitations" or "Unexpected Results") to transparently discuss anomalies. Provide raw data in supplementary materials and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame discussions. Avoid overinterpretation; instead, propose testable hypotheses for future studies .
Q. What ethical guidelines apply when publishing synthetic methodologies for β,β-Difluoro-2-methoxystyrene?
- Methodological Answer : Disclose all conflicts of interest (e.g., patent filings). Adhere to journal-specific policies on hazard reporting (e.g., Beilstein Journal’s requirements for safety notes). Cite prior work rigorously to avoid plagiarism, and ensure datasets are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
